molecular formula C7H14ClNO B11921271 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride

Cat. No.: B11921271
M. Wt: 163.64 g/mol
InChI Key: ORINXONIWCZIJU-UHFFFAOYSA-N
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Description

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or a 1,3-diamine, under acidic or basic conditions.

    Introduction of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a suitable alcohol derivative reacts with the spirocyclic core.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The spirocyclic core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted spirocyclic derivatives.

Scientific Research Applications

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride can be compared with other similar compounds, such as:

    4-Azaspiro[2.4]heptane: Lacks the methanol group, resulting in different chemical properties and reactivity.

    6-Hydroxy-4-azaspiro[2.4]heptane:

    4-Azaspiro[2.4]heptan-6-ylamine: Contains an amine group instead of a methanol group, resulting in different biological activities and applications.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

4-azaspiro[2.4]heptan-6-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-6-3-7(1-2-7)8-4-6;/h6,8-9H,1-5H2;1H

InChI Key

ORINXONIWCZIJU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(CN2)CO.Cl

Origin of Product

United States

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